2,6-Dichloropurine-2'-deoxyriboside
Description
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Structure
3D Structure
Properties
IUPAC Name |
(2R,3S,5R)-5-(2,6-dichloropurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl2N4O3/c11-8-7-9(15-10(12)14-8)16(3-13-7)6-1-4(18)5(2-17)19-6/h3-6,17-18H,1-2H2/t4-,5+,6+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCBMAWWRSUVVSE-KVQBGUIXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=NC3=C2N=C(N=C3Cl)Cl)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=NC3=C2N=C(N=C3Cl)Cl)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901180256 | |
| Record name | 2,6-Dichloro-9-(2-deoxy-β-D-erythro-pentofuranosyl)-9H-purine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901180256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37390-66-2 | |
| Record name | 2,6-Dichloro-9-(2-deoxy-β-D-erythro-pentofuranosyl)-9H-purine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=37390-66-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6-Dichloro-9-(2-deoxy-β-D-erythro-pentofuranosyl)-9H-purine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901180256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Historical Context of Halogenated Purine Nucleoside Analogues
The journey of halogenated purine (B94841) nucleoside analogues is deeply rooted in the broader history of antimetabolite theory. These compounds are designed to mimic naturally occurring nucleosides, the fundamental building blocks of DNA and RNA. By introducing halogen atoms, medicinal chemists can modulate the electronic properties, metabolic stability, and biological activity of the parent nucleoside. This strategic halogenation often leads to compounds that can interfere with vital cellular processes, such as DNA replication, making them potent antiviral and anticancer agents. nih.govacs.org
Historically, the development of halogenated nucleosides has been a significant area of research in pharmaceutical sciences. acs.org Compounds like Cladribine (B1669150) (2-chloro-2'-deoxyadenosine) and Fludarabine, which feature a halogen at the 2-position of the purine ring, have become clinically important drugs for treating certain types of leukemia and other hematological malignancies. nih.govgoogle.commdpi.com The presence of the halogen can render the nucleoside resistant to degradation by enzymes like adenosine (B11128) deaminase, thereby increasing its intracellular half-life and therapeutic efficacy. mdpi.com While many halogenated nucleosides are synthetic, a few have been discovered in nature, such as the 4'-fluorinated nucleoside antibiotic, Nucleocidin, first identified in 1951. nih.gov The continued exploration of halogenation patterns remains a key strategy in the quest for new and improved therapeutic agents.
The Pivotal Role of 2,6 Dichloropurine 2 Deoxyriboside As a Synthetic Intermediate
The chemical utility of 2,6-Dichloropurine-2'-deoxyriboside lies in the differential reactivity of its two chlorine atoms. The chlorine at the C6 position is significantly more susceptible to nucleophilic substitution than the chlorine at the C2 position. researchgate.net This reactivity difference allows for a stepwise and controlled introduction of various functional groups, making it a highly valuable precursor for a wide range of purine (B94841) derivatives.
A prime example of its application is in the synthesis of Cladribine (B1669150). A common synthetic route involves the glycosylation of 2,6-dichloropurine (B15474) with a protected 2-deoxyribose derivative to form the protected this compound. openaccesspub.orgresearchgate.net Subsequent selective ammonolysis at the C6 position, followed by deprotection, yields 2-chloro-2'-deoxyadenosine (Cladribine). openaccesspub.org This process highlights the compound's role as a key building block in the production of this important anticancer drug.
Furthermore, this compound serves as a starting point for a variety of other biologically significant nucleosides. For instance, it is used in the concise synthesis of 2'-deoxyisoguanosine. This synthesis involves the glycosylation of 2,6-dichloropurine, followed by amination and then displacement of the C2 chlorine to yield the final product. aston.ac.ukarkat-usa.org This demonstrates the versatility of the dichloropurine scaffold in accessing diverse heterocyclic systems.
The reactivity of the C6 position can also be exploited to introduce other functionalities. For example, treatment of protected this compound with a nucleophilic fluorinating agent like diethylaminosulfur trifluoride (DAST) can yield the 2-chloro-6-fluoropurine derivative. openaccesspub.orgopenaccesspub.org This fluorinated intermediate can then be further modified, often with improved reaction yields and shorter reaction times compared to the dichlorinated precursor, to create novel N6-alkylated analogues of Cladribine. openaccesspub.org
Table 1: Examples of Biologically Active Nucleosides Synthesized from this compound
| Precursor | Reagents/Conditions | Synthesized Compound | Significance |
| Protected this compound | 1. NH3/MeOH/THF | 2-Chloro-2'-deoxyadenosine (Cladribine) | Anticancer agent for hematologic malignancies. google.comopenaccesspub.org |
| Protected this compound | 1. Methanolic ammonia (B1221849) 2. Sodium benzyloxide 3. Hydrogenolysis | 2'-Deoxyisoguanosine | Studied for its role in forming stable base pairs and triplex motifs in nucleic acids. aston.ac.ukarkat-usa.org |
| Protected this compound | 1. Diethylaminosulfur trifluoride (DAST) | 2-Chloro-6-fluoropurine-2'-deoxyriboside | A valuable intermediate for preparing N6-substituted purine 2'-deoxyribonucleosides. openaccesspub.orgopenaccesspub.org |
| Protected this compound | 1. Isopropylamine | N6-isopropyl-2-chloro-2'-deoxyadenosine | A novel N6-alkylated Cladribine analogue with potential biological activity. openaccesspub.org |
Current Research Paradigms and the Enduring Significance
Chemical Synthesis Approaches
Chemical synthesis provides a versatile platform for the preparation of this compound and its derivatives, allowing for precise control over the molecular architecture. Key strategies include glycosylation reactions, chlorination of purine precursors, and functional group interconversions.
Glycosylation Reactions in the Formation of this compound
The crucial step in the synthesis of this compound is the formation of the N-glycosidic bond between the 2,6-dichloropurine base and the 2-deoxyribose sugar moiety. The stereochemistry and regiochemistry of this bond are paramount for the biological activity of the final compound.
Anion glycosylation is a widely employed method that involves the reaction of a purine anion with a glycosyl donor. The sodium salt method, a classic example of anion glycosylation, has been utilized in the synthesis of related purine nucleosides. For instance, the direct glycosylation of the 2,6-bis(tetramethylsuccinimide) derivative of 2,6-diaminopurine (B158960) with 2-deoxy-3,5-di-O-(p-toluoyl)-α-D-erythro-pentofuranosyl chloride proceeds via the sodium salt of the purine. nih.gov This approach generally favors the formation of the desired β-anomer due to the participation of the C2-acyl group in the sugar, leading to a more stable product.
The choice of the glycosyl donor is critical in directing the outcome of the glycosylation reaction. Hoffer's sugar, a protected 2-deoxyribose derivative, is a common glycosyl donor. The glycosylation of 2,6-dichloropurine with Hoffer's sugar yields a mixture of β-configured N9 and N7 regioisomers. aston.ac.uk Similarly, 1-α-chlorosugars, such as 2-deoxy-3,5-di-O-(p-toluoyl)-α-D-erythro-pentofuranosyl chloride, are effective glycosyl donors in these reactions. nih.gov The stereoselectivity of these reactions can often be controlled to produce the desired β-anomer, which is the naturally occurring configuration in nucleosides.
A significant challenge in purine nucleoside synthesis is controlling the regioselectivity of the glycosylation, as both the N9 and N7 positions of the purine ring are nucleophilic. The ratio of N9 to N7 isomers can be influenced by several factors, including the solvent, catalyst, and the nature of the purine and sugar precursors. researchgate.net
Under certain conditions, such as using N-trimethylsilylated purine derivatives with catalysts like SnCl₄ or TiCl₄, it is possible to favor the formation of the N7-isomer. nih.gov This method, known as the Vorbrüggen method, allows for the regioselective glycosylation at the N7 position, which is typically less favored. nih.gov Conversely, other methods have been developed to achieve regiospecific N9 alkylation by sterically shielding the N7 position. nih.gov For instance, introducing a bulky substituent at the C6 position of the purine can hinder the approach of the glycosyl donor to the N7 nitrogen, thereby favoring N9 glycosylation. nih.gov The differentiation between N7 and N9 isomers can be reliably achieved using NMR spectroscopy, where the chemical shift of the C5 carbon of the purine ring is a key indicator. nih.gov For N9-alkylated 6-chloropurine (B14466) derivatives, the C5 chemical shift is approximately 132 ppm, whereas for the N7 isomers, it is shielded to around 123 ppm. nih.gov
| Catalyst | Regioselectivity | Reference |
| SnCl₄ | Favors N7-isomer | nih.gov |
| TiCl₄ | Favors N7-isomer | nih.gov |
| None (steric hindrance) | Favors N9-isomer | nih.gov |
Purine Ring Chlorination and Derivatization from Precursors (e.g., Xanthine (B1682287), Hypoxanthine (B114508) N-oxides)
An alternative to direct glycosylation of 2,6-dichloropurine is the construction of the desired nucleoside from a pre-glycosylated purine precursor. This often involves the chlorination of a hydroxylated purine nucleoside.
A common starting material is xanthine or its derivatives. The direct chlorination of xanthine can be achieved using phosphorus oxychloride in the presence of a weak nucleophilic organic base. researchgate.net A more efficient method involves the use of hypoxanthine 1-N-oxide, which can be converted to 2,6-dichloropurine in high yields by reacting it with phosphoryl chloride in the presence of an amine. google.com This method can also be applied to the corresponding nucleosides. For example, inosine (B1671953) 1-N-oxide, after acetylation of the sugar hydroxyl groups, can be converted to 9-(2′,3′,5′-tri-O-acetyl-β-D-ribofuranosyl)-2,6-dichloropurine. google.com
Functional Group Transformations and Halogen Exchange Reactions (e.g., Fluorination with Diethylaminosulfur Trifluoride, Amination)
Once the this compound scaffold is in place, the chlorine atoms can be selectively replaced by other functional groups through nucleophilic aromatic substitution. The chlorine at the C6 position is generally more reactive than the one at the C2 position. arkat-usa.org
This differential reactivity allows for selective functionalization. For instance, reaction with amines can lead to the formation of 2-chloro-6-amino or 2,6-diamino derivatives. researchgate.net A simple and efficient method for the regioselective amination at the C6 position involves a chloro-amine coupling reaction between 2,6-dichloropurine and an amine like morpholine. researchgate.net The remaining chlorine at the C2 position can then be further substituted. arkat-usa.org
Halogen exchange reactions are also employed to introduce other halogens. For example, the Finkelstein reaction can be used to convert 6-chloropurine nucleosides into their 6-iodo counterparts under mild conditions using trifluoroacetic acid and sodium iodide. byu.edu Fluorination can be achieved using reagents like diethylaminosulfur trifluoride (DAST).
| Reagent | Position of Substitution | Product Type |
| Amines (e.g., Morpholine) | C6 (preferential) | 6-Aminopurine derivative |
| Sodium Iodide/TFA | C6 | 6-Iodopurine derivative |
| Diethylaminosulfur Trifluoride | C2 or C6 | Fluorinated purine derivative |
Palladium-Catalyzed Cross-Coupling Reactions for Purine Moiety Modification
Palladium-catalyzed cross-coupling reactions are a cornerstone for the structural diversification of the purine core in this compound. This powerful synthetic tool enables the formation of carbon-carbon and carbon-heteroatom bonds at specific positions on the purine ring, which is often challenging to achieve through classical methods.
Researchers have successfully employed various palladium-catalyzed reactions, such as Suzuki-Miyaura and Stille couplings, to introduce a wide array of substituents. For instance, the chlorine atoms at the C2 and C6 positions of the purine ring serve as excellent leaving groups for these transformations. The reaction of 2,6-dichloropurine with different partners under palladium catalysis allows for the synthesis of a library of 2,6-disubstituted purine nucleosides. nih.gov
Key to the success of these reactions is the careful selection of the palladium catalyst, ligands, and reaction conditions. clockss.org The use of bulky phosphine (B1218219) ligands can enhance the efficiency of the coupling process. clockss.org Moreover, the reaction conditions can be tuned to favor either mono- or di-substitution, providing a level of control over the final product. For example, a sequential combination of C8-arylation with aryl chlorides and 6-N-arylation with aryl bromides or iodides has been demonstrated for the synthesis of complex purine derivatives. nih.gov The development of base-free and nitrogenous-ligand-free conditions for palladium-catalyzed cross-coupling reactions further expands the scope and applicability of this methodology. nih.gov
Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions on Purine Scaffolds
| Coupling Partners | Catalyst System | Product Type | Reference |
| 2,6-Dichloropurine & Alkenyl/Aryl boronic acids | Pd(OAc)2 / Ligand | 2,6-Disubstituted purines | nih.gov |
| 6-Arylpurine nucleosides & Aryl halides | Ru-catalysis | Ortho-arylated purine nucleosides | nih.gov |
| 6-Arylpurine nucleosides & Iodobenzene | Pd-catalysis | Ortho-phenylated purine nucleosides | nih.gov |
| 6-Chloropurine & Sodium methoxide | N/A | 6-Methoxypurine | nih.gov |
Biocatalytic and Chemo-enzymatic Synthesis of this compound Analogues
Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis for producing nucleoside analogues. Enzymes can operate under mild conditions, often without the need for protecting groups, which simplifies the synthetic process and reduces waste. researchgate.net
Enzyme Membrane Reactor (EMR) Systems for Continuous Production
Enzyme Membrane Reactor (EMR) systems have emerged as a robust technology for the continuous synthesis of nucleoside analogues, including those derived from 2,6-dichloropurine. mdpi.com In an EMR, enzymes are retained by a membrane, allowing for their continuous reuse while the product stream is collected. mdpi.comnih.govchemrxiv.org This setup combines the advantages of high catalytic activity of free enzymes with the ease of separation and reuse, which is characteristic of immobilized enzymes. mdpi.com
A notable application is the continuous production of 2,6-dichloropurine-2'-deoxyribonucleoside. nih.gov In one study, an EMR system was operated for 14 days to produce this dihalogenated nucleoside analogue with high conversion. nih.gov The use of freely dissolved enzymes in the EMR avoids the loss of activity often associated with immobilization. mdpi.com The membrane's molecular weight cut-off is crucial for retaining the enzymes effectively. mdpi.com These systems can be scaled up and have been successfully applied to a variety of products. mdpi.comnih.govresearchgate.net
Transglycosylation Reactions Utilizing Nucleoside Phosphorylases
Transglycosylation reactions catalyzed by nucleoside phosphorylases (NPs) are a cornerstone of the enzymatic synthesis of nucleoside analogues. nih.govresearchgate.net This process involves the transfer of a glycosyl moiety from a donor nucleoside to a new nucleobase. researchgate.net The reaction proceeds through the formation of a pentose-1-phosphate intermediate. nih.gov
Pyrimidine (B1678525) Nucleoside Phosphorylase (PyNP) and Purine Nucleoside Phosphorylase (PNP) are the two main classes of enzymes used in these reactions. researchgate.net PyNPs, such as uridine (B1682114) phosphorylase and thymidine (B127349) phosphorylase, catalyze the phosphorolysis of pyrimidine nucleosides. nih.govebi.ac.uk PNPs are specific to purine nucleosides. wikipedia.org
For the synthesis of purine nucleosides like analogues of this compound, a pyrimidine nucleoside is often used as the sugar donor. This is thermodynamically favorable. researchgate.net The reaction requires a PyNP to cleave the donor nucleoside and a PNP to catalyze the synthesis of the target purine nucleoside. researchgate.net
Thermostable NPs from organisms like Thermus thermophilus are particularly valuable as they allow reactions to be conducted at higher temperatures, which can increase reaction rates and substrate solubility. researchgate.nettandfonline.com The enzymatic synthesis of 2,6-dihalogenated purine nucleosides has been successfully demonstrated using thermostable nucleoside phosphorylases. researchgate.net
Whole-Cell Biocatalysis for Deoxynucleoside Synthesis
Whole-cell biocatalysis presents a cost-effective and practical approach for nucleoside synthesis, circumventing the need for enzyme purification. researchgate.netnih.gov Genetically engineered microorganisms can be designed to overexpress the necessary enzymes for a specific synthetic pathway.
For instance, Escherichia coli cells have been engineered to co-express purine nucleoside phosphorylase (PNPase) and pyrimidine nucleoside phosphorylase (UPase or TPase) for the one-pot synthesis of nucleosides. nih.gov This strategy has been successfully applied to the synthesis of various nucleoside derivatives, achieving high conversion yields. nih.gov
Thermophilic bacteria, such as Bacillus stearothermophilus, are also attractive hosts for whole-cell biocatalysis. mdpi.com Their enzymes are stable at higher temperatures, which can be advantageous for the synthesis process. mdpi.com The use of immobilized whole cells can further enhance the stability and reusability of the biocatalyst.
Thermodynamic Considerations and Reaction Optimization in Enzymatic Pathways
The efficiency of enzymatic nucleoside synthesis is significantly influenced by thermodynamic equilibria. tandfonline.com Understanding and optimizing these thermodynamic parameters is crucial for maximizing product yields.
The equilibrium of the phosphorolysis reaction catalyzed by nucleoside phosphorylases is a key factor. nih.gov For purine nucleoside phosphorylases (PNPs), the equilibrium generally favors nucleoside synthesis. nih.govucm.esresearchgate.net In contrast, for pyrimidine nucleoside phosphorylases (PyNPs), the equilibrium is often shifted towards phosphorolysis. nih.govucm.esresearchgate.net
To drive the reaction towards the desired product, several strategies can be employed:
Use of Excess Substrate: Employing an excess of the sugar donor or the acceptor base can shift the equilibrium towards product formation. tandfonline.com
Phosphate (B84403) Concentration: The concentration of inorganic phosphate is a critical parameter. Keeping the phosphate concentration low can prevent the reverse reaction (phosphorolysis of the product) and improve the yield. nih.govnih.gov
Reaction Temperature and pH: Optimizing the reaction temperature and pH is essential for maximizing enzyme activity and stability. nih.govucm.esmdpi.com Thermostable enzymes offer a wider operational range of temperatures. nih.govucm.es
Solvent Engineering: The choice of solvent can also impact reaction thermodynamics and substrate solubility. nih.gov
By carefully considering these thermodynamic and kinetic factors, enzymatic pathways for the synthesis of this compound and its analogues can be optimized to achieve high efficiency and yield.
Enzymatic Target Identification and Inhibition Profiles
The biological activity of this compound and its analogs is intrinsically linked to their interactions with various enzymes involved in nucleotide metabolism. These interactions can lead to the inhibition of key cellular processes, making these compounds subjects of interest in medicinal chemistry.
Purine nucleoside phosphorylases (PNPs) are crucial enzymes in the purine salvage pathway, catalyzing the reversible phosphorolysis of purine ribonucleosides and 2'-deoxyribonucleosides to the corresponding purine base and ribose-1-phosphate (B8699412) or 2'-deoxyribose-1-phosphate. Due to their role in purine metabolism, PNPs are a target for therapeutic intervention.
Analogs of 2,6-dichloropurine have been investigated as inhibitors of PNPs from various organisms, including Helicobacter pylori and Escherichia coli. For instance, a derivative of 2-deoxy-D-ribose-1-phosphate substituted with 3,5-dichlorobenzoyl, was found to inhibit a range of pyrimidine and purine nucleoside phosphorylases. nih.gov This compound demonstrated a preference for enzymes that hydrolyze uridine and inosine. nih.gov Kinetic studies have shown that such inhibitors can compete with inorganic phosphate for binding to the enzyme. nih.govresearchgate.net Depending on the specific enzyme, the inhibition can be competitive or non-competitive with respect to the nucleoside substrate. nih.gov
The inhibition of bacterial PNPs is of particular interest. For example, the overexpression of E. coli PNPs has been utilized in the enzymatic synthesis of nucleoside analogs, highlighting the interaction between the enzyme and purine derivatives. nih.gov
Table 1: Inhibition of Purine Nucleoside Phosphorylases by a 2-deoxy-D-ribose-1-phosphate derivative.
| Enzyme Target | Type of Inhibition | Competitive with | Reference |
| Pyrimidine Nucleoside Phosphorylase (PyNP) | Competitive or Non-competitive | Inorganic Phosphate | nih.gov |
| Purine Nucleoside Phosphorylase (PNP) | Competitive or Non-competitive | Inorganic Phosphate | nih.gov |
Adenosine (B11128) deaminase (ADA) is another key enzyme in purine metabolism, responsible for the irreversible deamination of adenosine and 2'-deoxyadenosine (B1664071) to inosine and 2'-deoxyinosine, respectively. mdpi.commedchemexpress.com Inhibition of ADA can lead to an accumulation of adenosine and its derivatives, which can have profound physiological effects.
Several analogs derived from purines act as ADA inhibitors. For example, 2-chloro-2'-deoxyadenosine (Cladribine), an analog of 2'-deoxyadenosine, is known to be an inhibitor of ADA. mdpi.commedchemexpress.com The mechanism of inhibition often involves the analog mimicking the natural substrate and binding to the active site of the enzyme. scbt.com For instance, the 2',3'-dideoxyriboside of 2,6-diaminopurine and its 2',3'-didehydro derivative are potent inhibitors of ADA, although they are poor substrates for the enzyme. nih.gov Their Vmax values are significantly lower than those of the natural substrates, adenosine and 2'-deoxyadenosine. nih.gov
Ribonucleotide reductase (RNR) is a critical enzyme that catalyzes the conversion of ribonucleotides to deoxyribonucleotides, a rate-limiting step in DNA synthesis. nih.govwikipedia.org This makes RNR a significant target for anticancer agents.
The active metabolites of some purine nucleoside analogs can interfere with the activity of RNR. For example, the 5'-triphosphate derivative of 2-chloro-2'-deoxyadenosine (Cladribine) is known to inhibit ribonucleotide reductase activity. openaccesspub.org A deficiency in ADA can lead to an accumulation of 2'-deoxyadenosine, which is then converted to 2'-deoxyadenosine-5'-triphosphate (dATP). mdpi.com High levels of dATP can inhibit RNR, thereby disrupting DNA synthesis. mdpi.com Similarly, 2,6-diaminopurine 2'-deoxyriboside (DAPdR) has been shown to target ribonucleotide reductase, leading to a significant increase in the dGTP pool in treated cells. nih.gov
Mechanisms of Nucleic Acid Metabolism Modulation
Analogs of this compound can exert their biological effects by modulating the metabolism of nucleic acids, either by inhibiting their synthesis or by being incorporated into them, leading to cellular dysfunction.
A primary mechanism of action for many purine nucleoside analogs is the inhibition of DNA synthesis. medchemexpress.commedchemexpress.com This is often achieved after the analog is metabolized within the cell to its active triphosphate form.
For instance, Cladribine (B1669150), after being phosphorylated to its 5'-triphosphate, inhibits DNA synthesis. openaccesspub.org This active metabolite can interfere with the processes of DNA replication and repair. medchemexpress.com Studies on 2,6-diaminopurine (DAP) and its 2'-deoxyriboside (DAPdR) in leukemia cells have shown that these compounds have antiproliferative effects. nih.gov DAPdR was found to arrest cells in the G1/G0 phase of the cell cycle, indicating an interference with the processes leading to DNA replication. nih.gov Furthermore, the inhibitory effects of some purine nucleoside phosphorylase inhibitors have been shown to cause a block in the S-phase of the cell cycle, the phase where DNA synthesis occurs. nih.gov
In addition to inhibiting DNA synthesis, some purine analogs can be incorporated into the structure of DNA and RNA. This incorporation can lead to a variety of cellular consequences, including the induction of apoptosis.
Cladribine, for example, can be incorporated into both mitochondrial and nuclear DNA, which is a contributing factor to its cytotoxic effects. mdpi.com The incorporation of modified bases can disrupt the normal structure and function of nucleic acids. For instance, the introduction of 2,6-diaminopurine into oligonucleotides has been studied extensively. acs.orgnih.gov This modification, which forms three hydrogen bonds with thymine (B56734) (in DNA) or uracil (B121893) (in RNA), can alter the stability of the nucleic acid duplex. nih.gov The incorporation of such analogs can ultimately lead to DNA strand breakage and trigger programmed cell death.
Tautomerism and Molecular Recognition in Modified Purine Systems (e.g., Isoguanine (B23775) Derivatives)
The phenomenon of tautomerism, the ability of a molecule to exist in two or more interconvertible isomeric forms that differ in the formal position of a hydrogen atom and a double bond, is of fundamental importance in molecular biology, particularly in the context of nucleobases. The specific tautomeric form of a nucleobase dictates its hydrogen bonding pattern, which is the cornerstone of molecular recognition in processes such as DNA replication and transcription. Isoguanine (isoG), an isomer of guanine, serves as a compelling case study in how tautomerism can be modulated by the molecular environment and how this, in turn, influences its recognition by other molecules. irbbarcelona.orgacs.org
Isoguanine can exist in several tautomeric forms, with the keto and enol forms being the most significant. Theoretical studies have shown that in the gas phase, the enol tautomer is the most stable. However, in polar solvents and within the microenvironment of a DNA duplex, the equilibrium shifts dramatically. irbbarcelona.orgnih.gov This environmental modulation of tautomeric preference is a critical factor in the design of artificial genetic systems. For instance, in the development of an expanded genetic alphabet, the non-natural base pair between isoguanine and isocytosine (B10225) has been explored. The stability and fidelity of this pairing are directly dependent on the predominant tautomeric forms of both bases under physiological conditions. nih.govnih.gov
Research has demonstrated that the environment, including the polarity of the solvent and the stacking interactions with neighboring bases in a DNA strand, can significantly alter the tautomeric equilibrium of isoguanine. irbbarcelona.orgrsc.org This has profound implications for its molecular recognition. For example, a shift to a less common tautomeric form can lead to mispairing with canonical DNA bases, a potential source of mutation. nih.govnih.gov Spectroscopic and computational studies on methylated analogs of isoguanine have been instrumental in dissecting the contributions of different tautomers and have provided a deeper understanding of the factors governing their relative stabilities. nih.gov These investigations are crucial for the rational design of modified nucleobases with specific recognition properties for applications in synthetic biology and nanotechnology. rsc.org
The ability of isoguanine and its derivatives to form self-assembled structures, such as tetramers and even larger aggregates, is also intimately linked to its tautomeric properties. rsc.org The specific hydrogen bonding patterns available in different tautomers drive the formation of these supramolecular structures. This self-assembly has potential applications in the development of novel biomaterials and sensors.
Table 1: Tautomeric Forms of Isoguanine This table is interactive and can be sorted by clicking on the column headers.
| Tautomer Name | Key Structural Feature | Predominant Environment |
|---|---|---|
| N1-H, N3-H keto | Two carbonyl groups | Similar energy in some systems nih.gov |
| Enol | Hydroxyl group at C2 | Gas phase irbbarcelona.org |
| Keto | Carbonyl group at C2 | Polar solvents, DNA duplex irbbarcelona.org |
Photophysical Properties and Excited State Dynamics of Dichloropurine Deoxyriboside Derivatives
The introduction of chromophoric and fluorophoric groups to the 2,6-dichloropurine scaffold gives rise to a rich array of photophysical properties, transforming these molecules into valuable tools for probing biological systems and for applications in materials science. The electronic transitions, excited-state lifetimes, and decay pathways of these derivatives are highly sensitive to the nature and position of the substituents on the purine ring.
A notable example involves the synthesis of push-pull type molecules where the 2,6-dichloropurine core is functionalized with electron-donating (e.g., piperidino) and electron-withdrawing (e.g., triazolyl) groups. acs.org The strategic placement of these substituents at the C2 and C6 positions creates a charge-transfer character in the electronic transitions, leading to significant absorption and emission in the visible region of the spectrum. acs.org
Studies on 2-amino-6-triazolyl and 2-triazolyl-6-amino purine derivatives have revealed that the regiochemistry of substitution has a profound impact on their photophysical properties. acs.org For instance, the 2-amino-6-triazolyl isomers exhibit lower energy absorption and emission bands compared to their 2-triazolyl-6-amino counterparts. acs.org This is attributed to the different contributions of the substituents to the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The emission of these compounds can be tuned across the visible spectrum, from blue to orange, by varying the substituents on the triazole ring. acs.org
The excited-state dynamics of these purine derivatives are complex and involve a competition between radiative (fluorescence) and non-radiative decay pathways. In some cases, the initially populated excited state can relax to a lower-lying "dark" state, which does not emit light, thus quenching the fluorescence. chemrxiv.org The efficiency of intersystem crossing to the triplet state is another important deactivation channel that can be influenced by the molecular structure. chemrxiv.orgnih.gov For example, studies on 2,6-diaminopurine have shown that the 7H tautomer has a significant triplet yield, while the 9H tautomer relaxes more rapidly through non-radiative pathways. chemrxiv.orgnih.gov While not direct derivatives of 2,6-dichloropurine, these findings provide valuable insights into the potential excited-state behavior of related purine systems.
The solvent environment also plays a crucial role in modulating the photophysical properties of these derivatives. Changes in solvent polarity can alter the energy of the charge-transfer state, leading to solvatochromic shifts in the absorption and emission spectra. This sensitivity to the local environment makes these molecules promising candidates for use as fluorescent probes. nih.gov
Table 2: Photophysical Data for Selected Push-Pull Purine Derivatives This table is interactive and can be sorted by clicking on the column headers.
| Compound Series | Substituent Positions | Absorption Max (λabs max, nm) | Emission Max (λem max, nm) |
|---|---|---|---|
| 2-amino-6-triazolyl | C2: amino, C6: triazolyl | 300-305 | 388-455 |
| 2-triazolyl-6-amino | C2: triazolyl, C6: amino | Lower energy vs. 2-amino-6-triazolyl | Lower energy vs. 2-amino-6-triazolyl |
Structure Activity Relationships Sar and Analogue Design Strategies Based on 2,6 Dichloropurine 2 Deoxyriboside
Positional Substitution Effects on Biological Activity (C2, C6, N6, C8 of the Purine (B94841) Ring)
The biological activity of analogues derived from 2,6-dichloropurine-2'-deoxyriboside is profoundly influenced by the nature and position of substituents on the purine ring. The chlorine atoms at the C2 and C6 positions are highly reactive, making them ideal points for synthetic modification.
C6 Position: The C6 position is a primary site for modification to generate diverse analogues. Nucleophilic aromatic substitution of the chlorine at C6 is a common strategy. nih.gov Studies on 2',3'-dideoxypurine nucleosides have demonstrated a clear structure-activity relationship for anti-HIV agents based on the substituent at the C6 position. The order of potency was determined to be NHMe > NH₂ > Cl ≈ N(Me)₂ > SMe > OH ≈ NHEt > SH > NHBn ≈ H. This suggests that a certain degree of bulk is tolerated at this position, with smaller, polar groups often favoring activity. The high reactivity of the C6-chloro group also allows for the synthesis of other halogenated purines, such as 6-fluoropurine (B74353) derivatives, which can serve as valuable intermediates for further substitutions. openaccesspub.org
C2 Position: The C2 position is another critical determinant of biological activity. The presence of a chlorine atom at C2, as seen in the anticancer drug Cladribine (B1669150) (2-chloro-2'-deoxyadenosine), is often crucial for efficacy. This substitution can confer resistance to deamination by adenosine (B11128) deaminase (ADA), an enzyme that inactivates many purine nucleosides. nih.govnih.gov However, further substitution at the C2 position must be approached cautiously. For instance, the introduction of an amino group at the C2 position of 6-chloropurine (B14466) nucleosides was found to be unfavorable for anti-SARS-CoV activity. In contrast, for antiproliferative activity against leukemia cell lines, compounds with a chlorine atom at C2 and a substituted aromatic ring at C6 showed high efficacy. nih.gov
N6 Position: Alkylation at the N6 position has been explored to create novel analogues. For example, an N6-isopropyl cladribine analogue was synthesized via selective amination of a 2-chloro-6-fluoropurine nucleoside derivative. openaccesspub.org The synthesis of various N6-substituted purine nucleosides has been a long-standing area of research to develop agents with a range of biological activities, including antitumor and cytokinin effects.
C8 Position: Modification at the C8 position of the purine ring can significantly influence the glycosidic bond conformation ( syn vs. anti ). Bulky substituents at the C8 position tend to favor the syn conformation. nih.gov This conformational change can have profound effects on how the nucleoside interacts with target enzymes or nucleic acid structures. For example, 8-bromoadenosine (B559644) acts as a selective antagonist for the A3 adenosine receptor. nih.gov
Table 1: Effect of C6 Substituents on Anti-HIV Activity
| Substituent (R) at C6 | Relative Potency |
|---|---|
| -NHMe | +++++ |
| -NH₂ | ++++ |
| -Cl | +++ |
| -N(Me)₂ | +++ |
| -SMe | ++ |
| -OH | + |
| -NHEt | + |
| -SH | +/- |
| -NHBn | +/- |
| -H | +/- |
This table illustrates the relative anti-HIV potency of 2',3'-dideoxypurine nucleosides based on the substituent at the C6 position.
Deoxyribose Sugar Moiety Modifications and Conformational Influences
Alterations to the 2'-deoxyribose sugar ring of this compound are a key strategy for modulating biological activity, metabolic stability, and cellular uptake. These modifications directly impact the nucleoside's three-dimensional shape, particularly the sugar pucker conformation (North (C3'-endo) vs. South (C2'-endo)), which in turn affects how the molecule is recognized by kinases and polymerases. researchgate.netresearchgate.net
The conformation of the furanose ring is a critical factor. For instance, X-ray crystallography of a related acetylated 2,6-dichloropurine (B15474) ribonucleoside revealed a 3'β-envelope conformation. The orientation of the purine base relative to the sugar ring is also crucial for biological interactions. nih.gov Purine nucleosides in solution exist in a dynamic equilibrium between N and S conformers, and this balance can be shifted by modifications to the sugar. nih.gov
A notable modification is the introduction of a fluorine atom into the carbohydrate moiety. For example, a 2'-fluoroarabinofuranosyl analogue of N6-methyl-2',3'-dideoxyadenosine was synthesized. While this modification resulted in a 20-fold decrease in antiviral potency, it significantly increased the compound's stability in acidic conditions, highlighting a trade-off between activity and pharmacokinetic properties. Modifications at the 2' and 4' positions, such as 2'-F, 2'-OMe, and 4'-OMe, are well-tolerated within RNA duplexes and can enhance resistance to nuclease degradation, a desirable property for therapeutic oligonucleotides. nih.gov
Rational Design of Halogenated Purine Nucleoside Analogues (e.g., Cladribine Precursors, 2,6-Diaminopurine (B158960) Deoxyriboside)
This compound is a cornerstone in the rational design of potent halogenated purine nucleosides due to the differential reactivity of its two chlorine atoms. The C6-chloro group is more susceptible to nucleophilic substitution than the C2-chloro group.
This selective reactivity is expertly exploited in the synthesis of Cladribine (2-chloro-2'-deoxyadenosine). The synthesis involves the stereoselective glycosylation of 2,6-dichloropurine with a protected deoxyribose sugar, followed by selective ammonolysis where ammonia (B1221849) displaces the C6-chlorine to yield cladribine, leaving the C2-chlorine intact. openaccesspub.orgdrugbank.com Cladribine was designed as a deoxyadenosine (B7792050) analogue resistant to adenosine deaminase, leading to its accumulation in lymphocytes and subsequent cytotoxicity, making it an effective treatment for certain leukemias and multiple sclerosis. nih.govnih.gov
The dichloropurine scaffold also enables the synthesis of other important analogues. By reacting the protected this compound with a fluorinating agent, a 2-chloro-6-fluoropurine derivative can be formed. This intermediate is highly valuable as the fluorine at C6 is an excellent leaving group, facilitating milder and more selective subsequent substitutions to create a variety of C6-modified analogues. openaccesspub.org
Furthermore, 2,6-dichloropurine can be a starting point for the synthesis of 2,6-diaminopurine-2'-deoxyriboside (DAPdR) . This analogue is significant because the 2,6-diaminopurine base forms three hydrogen bonds with thymine (B56734) in a DNA duplex, thereby increasing its thermal stability compared to a standard adenine-thymine pair. biosyn.comacs.org The synthesis can be achieved through sequential amination reactions on the dichloropurine starting material. arkat-usa.org The prebiotic synthesis of DAPdR has also been demonstrated, suggesting its potential role in early genetic systems. nih.gov
Regiochemical Control in Analogue Synthesis and its Influence on SAR
The synthesis of purine nucleosides from purine bases and sugar donors is complicated by the potential for substitution at different nitrogen atoms of the purine ring, primarily N7 and N9. Achieving regiochemical control to selectively obtain the desired N9-isomer, which is typically the biologically active form for most nucleoside analogues, is a critical challenge in synthesis.
During the glycosylation of 2,6-dichloropurine, a mixture of N9 and N7 regioisomers is often formed. openaccesspub.orgaston.ac.uk The ratio of these isomers can be influenced by several factors, including the nature of the purine salt (e.g., potassium salt), the solvent system, and the presence of additives like crown ethers. For example, the glycosylation of the potassium salt of 2,6-dichloropurine with a chlorosugar in acetonitrile (B52724)/dichloromethane resulted in an N9/N7 isomer ratio of 6.2:1. openaccesspub.org Changing the solvent to tetrahydrofuran (B95107) with 18-crown-6 (B118740) gave a ratio of 5.2:1. openaccesspub.org The ability to separate these regioisomers, typically by column chromatography, is essential for obtaining the pure, biologically active N9-nucleoside.
The choice of leaving group on the purine base can also dictate regioselectivity in subsequent reactions. The use of a C6-chloropurine nucleophile was found to be critical for obtaining the required N9-regioselectivity in a palladium-catalyzed coupling reaction, as other halogens like bromo or iodo led to competing side reactions. rsc.org
The distinct biological activities of N7- and N9-substituted purines underscore the importance of regiocontrol. While N9-substituted analogues like cladribine are established drugs, N7-substituted purines also exhibit interesting biological properties, including cytokinin and antiviral activities. Therefore, controlling the regioselectivity of the synthesis not only ensures the production of the desired therapeutic agent but also allows for the exploration of the SAR of different regioisomers.
Preclinical Evaluation of 2,6 Dichloropurine 2 Deoxyriboside Derived Compounds
In Vitro Cellular Activity Assessment
Antiviral Efficacy against DNA Viruses (e.g., Herpes Simplex Viruses, Cytomegalovirus, Varicella Zoster Virus)
Derivatives of chlorinated purine (B94841) nucleosides have demonstrated notable activity against several human DNA viruses. While direct studies on 2,6-Dichloropurine-2'-deoxyriboside are limited in available literature, research on closely related analogues provides significant insight into their potential antiviral efficacy.
One study investigated the antiviral effects of 6-chloropurine (B14466) arabinoside, a structural analogue. This compound displayed potent activity against Varicella-Zoster Virus (VZV). Its mechanism was found to be dependent on phosphorylation by the VZV-induced thymidine (B127349) kinase (TK). The same compound showed moderate activity against Herpes Simplex Virus type 1 (HSV-1) and type 2 (HSV-2). Interestingly, its efficacy against HSV-1 was independent of the virus's TK expression, suggesting an alternative mechanism of action against this particular virus.
In another study, a series of acyclic selenopurine nucleosides were synthesized and evaluated. Among these, 2,6-disubstituted derivatives showed significant antiviral properties. Specifically, a seleno-acyclovir analogue with a 2-amino-6-chloro substitution exhibited the most potent activity against HSV-1 and HSV-2. Furthermore, 2,6-diaminopurine (B158960) derivatives in this series displayed notable activity against human cytomegalovirus (HCMV), suggesting they may act as prodrugs for the more active seleno-ganciclovir. These findings highlight that modifications at both the 2 and 6 positions of the purine ring are crucial for broad-spectrum anti-herpesvirus activity.
Table 1: Antiviral Activity of Selected Purine Nucleoside Analogues
| Compound | Virus | Activity Level | Mechanism Detail |
|---|---|---|---|
| 6-Chloropurine arabinoside | Varicella-Zoster Virus (VZV) | Potent | Dependent on viral Thymidine Kinase (TK) |
| 6-Chloropurine arabinoside | Herpes Simplex Virus 1 (HSV-1) | Moderate | Independent of viral Thymidine Kinase (TK) |
| 6-Chloropurine arabinoside | Herpes Simplex Virus 2 (HSV-2) | Moderate | Not specified |
| Seleno-acyclovir analogue (2-amino-6-chloro) | Herpes Simplex Virus 1 (HSV-1) | Potent (EC₅₀ = 1.47 µM) | Not specified |
| Seleno-acyclovir analogue (2-amino-6-chloro) | Herpes Simplex Virus 2 (HSV-2) | Potent (EC₅₀ = 6.34 µM) | Not specified |
| 2,6-Diaminopurine acyclic selenonucleosides | Human Cytomegalovirus (HCMV) | Significant | May act as prodrugs of seleno-ganciclovir |
Antimicrobial Potency (e.g., against Helicobacter pylori)
The increasing resistance of Helicobacter pylori to standard antibiotics has prompted research into new therapeutic targets, including enzymes in the purine salvage pathway. Purine nucleoside phosphorylase (PNP) from H. pylori has been identified as a potential target.
A study investigating 2,6-substituted purines found that 2,6-dichloropurine (B15474) acts as an inhibitor of H. pylori PNP. The compound exhibited competitive inhibition with an inhibition constant (Kic) of 13.9 µM. Furthermore, the study assessed the direct effect of these compounds on the growth of H. pylori cultures. 2,6-dichloropurine was shown to inhibit the growth of the H. pylori 26695 strain, demonstrating a minimum inhibitory concentration (MIC) of 100 µg/mL. This suggests that beyond enzyme inhibition, the compound has a direct bactericidal or bacteriostatic effect. The findings indicate that 2,6-disubstituted purines are a promising class of compounds for developing novel anti-H. pylori agents.
Advanced Analytical and Computational Methodologies in 2,6 Dichloropurine 2 Deoxyriboside Research
Spectroscopic Characterization Techniques (e.g., Nuclear Magnetic Resonance, Mass Spectrometry)
Spectroscopic methods are fundamental to verifying the chemical structure and purity of 2,6-dichloropurine-2'-deoxyriboside.
Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the atomic arrangement within the molecule. In ¹H NMR spectra of related purine (B94841) nucleosides, characteristic signals are observed for the protons of the purine ring and the deoxyribose sugar moiety. For this compound, specific chemical shifts would be expected for the H-8 proton of the purine ring and the anomeric proton (H-1') of the deoxyribose, among others. For the parent compound, 2,6-dichloropurine (B15474), ¹H NMR and ¹³C NMR data are available, which serve as a reference for the purine core of the deoxyriboside. chemicalbook.comnih.gov For instance, the ¹³C NMR spectrum of the related 2,6-diaminopurine (B158960) shows distinct peaks for each carbon atom in the purine and sugar rings. hmdb.ca
Mass Spectrometry (MS) is employed to determine the molecular weight and elemental composition of the compound. Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) would confirm the molecular mass of this compound. High-resolution mass spectrometry can further validate the precise elemental formula. In studies of related purine derivatives, LC-MS systems have been used to confirm the structures of newly synthesized compounds. nih.gov
Nuclear Quadrupole Resonance (NQR) Spectroscopy has been used to study the electronic structure and the nature of the C-Cl bonds in the related 2,6-dichloropurine ribonucleoside. researchgate.net This technique provides valuable information about the reactivity of the chlorine atoms. researchgate.net
Below is a table summarizing the expected spectroscopic data for this compound based on data for related compounds.
| Technique | Observed Feature | Expected Data for this compound | Reference Compound(s) |
| ¹H NMR | Chemical Shifts (ppm) | Signals for purine (H-8) and deoxyribose protons (H-1', H-2', etc.) | 2,6-Dichloropurine, 2,6-Diaminopurine |
| ¹³C NMR | Chemical Shifts (ppm) | Signals for each unique carbon in the purine and deoxyribose rings | 2,6-Dichloropurine, 2,6-Diaminopurine |
| Mass Spectrometry | Molecular Ion Peak (m/z) | [M+H]⁺ corresponding to the molecular weight of C₁₀H₁₀Cl₂N₄O₃ | 2,6-Dichloropurine-9-β-D-riboside caymanchem.com |
| UV Spectroscopy | Maximum Absorbance (λmax) | Expected around 274 nm in a suitable solvent | 2,6-Dichloropurine-9-β-D-riboside caymanchem.com |
Chromatographic Separation and Purification Strategies (e.g., High-Performance Liquid Chromatography)
High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the purification and analysis of this compound and oligonucleotides containing this modification.
Reversed-Phase HPLC (RP-HPLC) is commonly used for the purification of synthetic nucleosides and oligonucleotides. A typical RP-HPLC method would utilize a C18 stationary phase. The separation is achieved by a gradient elution system, commonly using a mixture of acetonitrile (B52724) and an aqueous buffer, such as triethylammonium (B8662869) acetate (B1210297) or ammonium (B1175870) acetate. For instance, a method for purifying oligonucleotides containing the related 6-chloropurine-2'-deoxyriboside (B7971090) involved a C18 column with an acetonitrile:water gradient. nih.gov The purity of the collected fractions is typically assessed by analytical HPLC and mass spectrometry.
The table below outlines a typical HPLC purification strategy.
| Parameter | Condition | Purpose |
| Column | Reversed-Phase C18 | Separation based on hydrophobicity. |
| Mobile Phase A | Aqueous buffer (e.g., 0.1 M Triethylammonium acetate) | Elution of hydrophilic components. |
| Mobile Phase B | Acetonitrile | Elution of hydrophobic components. |
| Gradient | Increasing percentage of Mobile Phase B over time | To elute compounds with varying polarities. |
| Detection | UV absorbance at a specific wavelength (e.g., 260 nm) | To monitor the elution of the target compound. |
X-ray Crystallography for Ligand-Protein Interaction Elucidation
X-ray crystallography is a powerful technique used to determine the three-dimensional structure of molecules, including proteins and their complexes with ligands like this compound. By obtaining a high-resolution crystal structure of this nucleoside bound to a target protein, researchers can gain detailed insights into the specific molecular interactions that govern binding.
This information is critical for understanding the mechanism of action and for the rational design of more potent and selective inhibitors. The structure can reveal key hydrogen bonds, hydrophobic interactions, and other non-covalent forces between the ligand and the amino acid residues in the active site of the protein. For example, the crystal structure of purine 2'-deoxyribosyltransferase in complex with 2'-deoxyadenosine (B1664071) has provided insights into the substrate specificity of this class of enzymes. rcsb.org Analysis of such a structure involving this compound would elucidate the role of the chlorine atoms in modulating binding affinity and specificity.
| Crystallographic Parameter | Information Gained |
| Resolution | The level of detail in the electron density map. |
| Space Group | The symmetry of the crystal lattice. |
| Unit Cell Dimensions | The size of the repeating unit in the crystal. |
| Ligand Conformation | The three-dimensional shape of the bound nucleoside. |
| Protein-Ligand Interactions | Identification of specific hydrogen bonds and other non-covalent interactions. |
Computational Chemistry Applications (e.g., Thermodynamic Equilibrium Calculations, Molecular Docking)
Computational chemistry provides valuable theoretical insights into the properties and interactions of this compound, complementing experimental data.
Molecular Docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. nih.gov This method can be used to screen virtual libraries of compounds and to hypothesize the binding mode of novel inhibitors. For this compound, docking studies could predict its binding affinity and orientation within the active site of a target enzyme, guiding further experimental studies.
Thermodynamic Equilibrium Calculations , often performed using quantum mechanical methods like Density Functional Theory (DFT), can be used to calculate the relative energies of different conformations of the molecule and to understand its electronic properties. researchgate.net These calculations can provide insights into the reactivity of the compound and the nature of its interactions with other molecules. For instance, DFT has been used to study the interaction mechanism of clonidine, which contains a dichlorophenyl group, with tetraphenylborate. mdpi.com
| Computational Method | Application to this compound |
| Molecular Docking | Predicting binding mode and affinity to target proteins. |
| Density Functional Theory (DFT) | Calculating electronic properties and conformational energies. |
| Molecular Dynamics (MD) Simulations | Simulating the dynamic behavior of the ligand-protein complex over time. |
Solid-Phase Synthesis for Oligonucleotide Incorporation Studies
The incorporation of this compound into oligonucleotides is achieved through solid-phase synthesis, a cornerstone of modern nucleic acid chemistry. uni-wuerzburg.deumich.edu This automated process allows for the stepwise construction of a desired DNA or RNA sequence on a solid support. biosearchtech.comumich.edu
The key reagent for this process is the phosphoramidite (B1245037) derivative of this compound. This building block is activated and coupled to the 5'-hydroxyl group of the growing oligonucleotide chain. The synthesis cycle involves four main steps: detritylation, coupling, capping, and oxidation. biosearchtech.com
An efficient synthesis of the phosphoramidite derivative of the related 6-chloropurine-2'-deoxyriboside has been reported, which was then successfully incorporated into an oligonucleotide. nih.gov A similar strategy would be employed for the 2,6-dichloro analog. Following the synthesis, the oligonucleotide is cleaved from the solid support and the protecting groups are removed. The final product is then purified, typically by HPLC.
The table below outlines the key steps in solid-phase oligonucleotide synthesis.
| Step | Reagents | Purpose |
| Detritylation | Dichloroacetic acid or Trichloroacetic acid in Dichloromethane | Removes the 5'-dimethoxytrityl (DMT) protecting group. |
| Coupling | Phosphoramidite and an activator (e.g., tetrazole) | Forms the phosphite (B83602) triester linkage. |
| Capping | Acetic anhydride (B1165640) and N-methylimidazole | Blocks unreacted 5'-hydroxyl groups to prevent failure sequences. |
| Oxidation | Iodine in a mixture of THF, pyridine, and water | Converts the unstable phosphite triester to a stable phosphate (B84403) triester. |
Future Perspectives and Emerging Avenues in 2,6 Dichloropurine 2 Deoxyriboside Research
Development of Novel Derivatives with Enhanced Specificity and Potency
The chemical scaffold of 2,6-dichloropurine-2'-deoxyriboside offers a fertile ground for the synthesis of novel derivatives with fine-tuned biological activities. The two chlorine atoms at the C2 and C6 positions of the purine (B94841) ring are amenable to selective substitution, allowing for the creation of a diverse library of analogues.
Research has demonstrated that modifications at these positions can lead to compounds with significant therapeutic potential. For instance, a series of bicyclic nucleosides incorporating a triazolyl-carbohydrate moiety, synthesized from a 2,6-dichloropurine (B15474) precursor, exhibited notable inhibitory activity against several human cancer cell lines, including EC109, PC-3, MGC-803, and HGC-7. chemicalbook.com This highlights the potential of such derivatives as antineoplastic agents. chemicalbook.com
Furthermore, the synthesis of N6-alkylated cladribine (B1669150) analogues has been explored. mdpi.com By reacting acylated 2,6-dihalogenopurine nucleosides with amines, novel compounds with potential therapeutic applications can be generated. mdpi.com The development of 2,6-diamino-substituted purine derivatives, inspired by the structure of reversine, has also been a fruitful area of research. researchgate.net These compounds have been shown to induce cell cycle arrest in breast and colorectal cancer cells, suggesting their potential as anticancer agents. researchgate.net
The pursuit of enhanced specificity has also led to the creation of derivatives targeting specific enzymes. For example, 6-alkoxy-2-aminopurine derivatives have been developed as potent and selective inhibitors of Cyclin-Dependent Kinases (CDKs), particularly CDK2, which is a key target in cancer therapy. nih.gov The synthetic strategies for these compounds are continuously being refined to allow for greater molecular complexity and improved targeting. nih.gov
Future efforts in this area will likely focus on:
Combinatorial Chemistry Approaches: Generating large libraries of derivatives for high-throughput screening against a wide range of biological targets.
Structure-Based Drug Design: Utilizing the crystal structures of target proteins to design derivatives with optimal binding affinity and selectivity.
Conjugation with Other Moieties: Attaching targeting ligands, nanoparticles, or other functional groups to enhance delivery and efficacy.
Exploration of New Biochemical Targets and Pathways
The diverse biological activities observed for derivatives of this compound suggest that they interact with a multitude of biochemical targets and pathways. While some targets have been identified, a vast landscape remains to be explored.
One promising area is the targeting of enzymes involved in purine metabolism. For example, 2,6-disubstituted purines have been investigated as inhibitors of purine nucleoside phosphorylase (PNP) from Helicobacter pylori. nih.gov This enzyme is crucial for the purine salvage pathway in this pathogenic bacterium, making it an attractive target for the development of new anti-ulcer treatments. nih.gov
In the realm of cancer research, derivatives of 2,6-dichloropurine have been designed to target key signaling molecules. The reversine-like 2,6-diamino substituted purines are being investigated for their inhibitory effects on Aurora-B kinase and Mps1, two proteins critical for proper cell division. researchgate.net Inhibition of these kinases can lead to mitotic catastrophe and cell death in cancer cells. researchgate.net
The well-known anticancer drug cladribine (2-chloro-2'-deoxyadenosine), which can be synthesized from this compound, is known to induce apoptosis and cause G1 phase cell cycle arrest in multiple myeloma cell lines. chemicalbook.com This points to the modulation of cell cycle and apoptotic pathways as a key mechanism of action for this class of compounds.
Future research will likely delve into:
Proteomics and Metabolomics Studies: To identify the global cellular changes induced by these compounds and uncover novel protein targets and metabolic pathways.
Kinase Profiling: To screen derivatives against a broad panel of kinases to identify new and selective inhibitors for various diseases.
Investigation of Epigenetic Targets: To explore the potential of these compounds to modulate the activity of enzymes involved in epigenetic regulation, such as DNA methyltransferases and histone-modifying enzymes.
Advancements in Biocatalytic Production and Sustainable Synthesis
The synthesis of this compound and its derivatives has traditionally relied on chemical methods. While effective, these methods can sometimes involve harsh reagents and multiple protection and deprotection steps. ambeed.comnih.gov There is a growing interest in developing more sustainable and efficient synthetic routes, with biocatalysis emerging as a powerful alternative.
Enzymatic synthesis offers several advantages, including high selectivity, mild reaction conditions, and reduced environmental impact. An efficient enzymatic synthesis of 6-chloropurine-2'-deoxyriboside (B7971090) has been demonstrated using a nucleoside-2'-deoxyribosyltransferase. nih.gov This biocatalytic approach provides a more direct route to this key intermediate. nih.gov
While specific biocatalytic methods for the direct synthesis of this compound are still in their infancy, the broader field of biocatalysis in pharmaceutical synthesis is rapidly advancing. mdpi.com Techniques such as enzyme engineering and directed evolution are being used to create novel biocatalysts with tailored substrate specificities and enhanced activities. mdpi.com These advancements could be harnessed to develop enzymatic routes for the synthesis of this compound and its derivatives.
Future directions in this area include:
Discovery and Engineering of Novel Nucleoside Phosphorylases and Transglycosylases: To identify or create enzymes that can efficiently catalyze the synthesis of this compound.
Development of Whole-Cell Biocatalytic Systems: To utilize engineered microorganisms for the multi-step synthesis of complex derivatives, minimizing the need for intermediate purification.
Integration of Chemoenzymatic Strategies: To combine the best of both chemical and enzymatic synthesis to create highly efficient and versatile synthetic routes.
Integration into Chemical Biology Tools for Nucleic Acid Research
Derivatives of this compound are proving to be valuable tools for the study of nucleic acids. Their unique properties can be exploited to probe the structure, function, and dynamics of DNA and RNA.
One notable application is in the stabilization of nucleic acid duplexes. The 2,6-diaminopurine (B158960) (DAP) nucleoside, which can be derived from 2,6-dichloropurine, forms three hydrogen bonds with thymidine (B127349), in contrast to the two formed by adenine. researchgate.net The incorporation of DAP into oligonucleotides can significantly enhance the thermal stability of DNA:DNA and DNA:RNA duplexes. researchgate.net This property is particularly useful in applications such as antisense therapy and DNA diagnostics.
Furthermore, the chemical reactivity of the chlorine substituents on the purine ring can be leveraged for the site-specific labeling of oligonucleotides. For instance, a 6-chloropurine-2'-deoxyriboside phosphoramidite (B1245037) has been used to incorporate a reactive site into an oligonucleotide, which can then be conjugated with a fluorescent dye. nih.gov This allows for the synthesis of fluorescently labeled probes for various biological applications.
Emerging avenues for the use of these compounds as chemical biology tools include:
Development of Photo-crosslinking Probes: To identify the binding partners of specific nucleic acid sequences in living cells.
Creation of Modified Aptamers: To generate aptamers with enhanced binding affinities and nuclease resistance for diagnostic and therapeutic applications.
Probing Nucleic Acid-Protein Interactions: To use modified oligonucleotides to map the binding sites and understand the recognition mechanisms of nucleic acid-binding proteins.
Potential for Agricultural and Plant Biology Applications
An exciting and relatively unexplored frontier for this compound derivatives is in the field of agriculture and plant biology. The structural similarity of purines to cytokinins, a class of plant hormones that regulate cell division and growth, suggests that purine derivatives could have significant effects on plant development.
Recent research has shown that 2,6-disubstituted purine derivatives can indeed exhibit cytokinin-like activity. mdpi.com A series of 2-chloro-6-(substituted benzylamino)purine ribosides, which can be synthesized from 2,6-dichloropurine riboside, have demonstrated strong activity in delaying chlorophyll (B73375) loss in wheat leaf bioassays, a classic response to cytokinins. mdpi.com
Moreover, a 2-chloro-6-anilinopurine derivative has been identified as a potent inhibitor of cytokinin oxidase/dehydrogenase (CKX), the enzyme responsible for cytokinin degradation. researchgate.net By inhibiting CKX, this compound can increase the endogenous levels of active cytokinins, thereby promoting plant growth and delaying senescence. researchgate.net
These findings open up a range of potential applications in agriculture, including:
Improving Crop Yield: By promoting cell division and growth, these compounds could lead to increased biomass and grain production.
Enhancing Stress Tolerance: Cytokinins are known to play a role in plant responses to various environmental stresses. Modulating cytokinin levels could improve crop resilience to drought, salinity, and other adverse conditions.
Extending the Shelf-life of Horticultural Products: By delaying senescence, these compounds could be used to prolong the freshness of fruits, vegetables, and cut flowers.
Future research in this area will be crucial to fully realize this potential. This will involve the synthesis and screening of a wider range of derivatives for their effects on different plant species and developmental processes.
Q & A
Q. What are the established enzymatic methods for synthesizing 2,6-dichloropurine-2'-deoxyriboside, and how can reaction conditions be optimized?
Enzymatic synthesis using nucleoside-2'-deoxyribosyltransferase (EC 2.4.2.6) is a key approach. For example, transglycosylation between 2'-deoxycytidine and 6-chloropurine in aqueous MES buffer (pH 6.4) yields the target compound, though purification challenges may arise due to byproducts. Adjusting reaction parameters (e.g., pH, temperature) and avoiding additives like MES can improve yields to ~40% . Enzymatic membrane reactors (EMRs) further enhance productivity, producing this compound with 40-fold higher efficiency than batch processes .
Q. Which analytical methods are recommended for assessing purity and impurity profiles of this compound?
High-performance liquid chromatography (HPLC) with UV detection is critical for quantifying impurities. For instance, studies using reversed-phase HPLC identified impurities such as 2,6-diaminopurine-2'-deoxyriboside (0.41% relative retention time) and 2-chloroadenine (0.60%). Total impurities should not exceed 1.0% for pharmaceutical-grade material . Mass spectrometry and nuclear magnetic resonance (NMR) are essential for structural validation .
Q. How is the biological activity of this compound typically screened in preclinical studies?
In vitro antiviral and anticancer assays are standard. For example, derivatives like 6-chloropurine-2'-deoxyriboside are tested against hepatitis C virus (HCV) using cell-based models, comparing efficacy to ribavirin. Cytotoxicity assays in tumor cell lines (e.g., HeLa) evaluate selectivity indices .
Advanced Research Questions
Q. What mechanistic insights explain the reduced telomerase activity observed with halogenated 2'-deoxyriboside analogs?
Structural studies of analogs (e.g., 5-MeCITP) bound to telomerase reverse transcriptase (TERT) reveal that substituents like carboxyl groups position hydrophobic moieties into TERT pockets, disrupting substrate binding. For this compound, steric and electronic effects of chlorine atoms may similarly interfere with nucleotide incorporation, reducing telomerase activity by >80% .
Q. How does the metabolic stability of this compound compare to non-halogenated analogs, and what factors influence its degradation?
Adenosine deaminase (ADA) resistance is critical. Chlorine at the 6-position hinders deamination, as shown in studies of 6-substituted deoxynucleosides. However, 2,6-dichloro substitution may increase susceptibility to phosphorolytic cleavage. Comparative metabolic profiling using liver microsomes or purified enzymes (e.g., purine nucleoside phosphorylase) is recommended .
Q. What strategies improve the scalability of enzymatic synthesis for this compound production?
EMRs enable continuous synthesis by immobilizing enzymes like nucleoside phosphorylase, achieving sustained production over 14 days with high conversion rates. Optimizing enzyme loading and substrate flow rates can further reduce biocatalyst costs. Batch processes require iterative optimization of pH (6.0–7.0) and cofactor recycling .
Q. How do structural modifications (e.g., halogenation, sugar moiety alterations) impact the compound’s binding affinity to target enzymes?
Molecular docking and crystallography reveal that 2,6-dichloro substitution increases hydrophobic interactions with enzyme active sites (e.g., HCV NS5B polymerase). Replacing the ribose hydroxyl with deoxyribose reduces polarity, enhancing membrane permeability. Free energy calculations (MM/PBSA) quantify these effects .
Methodological Considerations
Q. What in vitro models are most suitable for evaluating the antiviral specificity of this compound analogs?
Use recombinant viral polymerases (e.g., HIV-1 reverse transcriptase, HCV NS5B) in inhibition assays with radiolabeled dNTPs. Cell-based models like HCV replicons or HIV-infected T-cell lines provide complementary data on IC₅₀ values and therapeutic indices .
Q. How can researchers resolve contradictions in activity data between enzymatic and cell-based assays?
Discrepancies often arise from differences in cellular uptake or metabolic conversion. Parallel experiments with pro-drug forms (e.g., 5'-triphosphates) and transport inhibitors (e.g., dipyridamole) clarify whether low activity stems from poor permeability or intrinsic inefficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
